N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine
Description
Properties
IUPAC Name |
(NE)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7(11-12)8-2-3-10-9(6-8)4-5-13-10/h2-3,6,12H,4-5H2,1H3/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEPYEDOZKENTI-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC2=C(C=C1)OCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC2=C(C=C1)OCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90430559 | |
| Record name | N-[(1E)-1-(2,3-Dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90430559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146321-88-2 | |
| Record name | N-[(1E)-1-(2,3-Dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90430559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine typically involves the condensation of 2,3-dihydro-1-benzofuran-5-carbaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium acetate, to facilitate the formation of the imine bond .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso derivatives, while reduction can produce amines .
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, this compound serves as an important intermediate for creating more complex benzofuran derivatives. Its structural framework allows for modifications that can lead to various functional groups, enhancing its utility in synthesizing new compounds with desired properties.
Biological Applications
Anticancer Potential: Research indicates that derivatives of N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine exhibit promising anticancer activities. These derivatives can induce oxidative stress in cancer cells, leading to apoptosis. The compound's ability to modulate cell signaling pathways makes it a candidate for further development in cancer therapeutics .
Enzyme Interaction: The compound has been shown to interact with key enzymes involved in cellular processes. For instance, it inhibits Src kinase activity, which plays a crucial role in cancer progression and cell signaling. This inhibition can lead to altered gene expression related to oxidative stress responses.
Medical Applications
The therapeutic potential of this compound is being explored in various medical contexts:
- Neuropathic Pain Treatment: Studies have investigated the use of similar benzofuran derivatives as selective cannabinoid receptor 2 (CB2) agonists for the treatment of neuropathic pain. This suggests that compounds like this compound could be developed for similar applications .
- Oxidative Stress Modulation: By influencing pathways related to oxidative stress, this compound may help in developing treatments for diseases where oxidative damage is a contributing factor.
Industrial Applications
The stability and reactivity of this compound make it valuable in industrial applications. It can be utilized in the production of new materials and pharmaceuticals due to its unique chemical properties and ability to undergo further chemical transformations .
Data Summary Table
| Application Area | Details |
|---|---|
| Chemical Synthesis | Intermediate for complex benzofuran derivatives; versatile functionalization potential |
| Biological Activity | Potential anticancer agent; modulates cell signaling; inhibits Src kinase |
| Medical Research | Investigated for neuropathic pain treatment; targets oxidative stress pathways |
| Industrial Use | Useful in new material development; pharmaceutical applications |
Case Studies
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of this compound could induce apoptosis in specific cancer cell lines by increasing oxidative stress levels. The findings suggest that further exploration into this compound could lead to novel cancer therapies.
Case Study 2: Neuropathic Pain
Research involving similar benzofuran derivatives revealed their efficacy as CB2 agonists in managing neuropathic pain. This opens avenues for this compound's application in pain management therapies.
Mechanism of Action
The mechanism by which N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine exerts its effects involves inducing pro-oxidative effects, leading to an increase in reactive oxygen species in target cells. This mechanism is particularly relevant in cancer research, where the compound’s ability to increase oxidative stress in cancer cells can inhibit their growth and proliferation. The molecular targets and pathways involved include the modulation of oxidative stress-related enzymes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a common hydrazide/oxime backbone with derivatives synthesized from gallic hydrazide and hydroxyacetophenones (e.g., compounds 2–5 in ).
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects: Halogenated Derivatives (2, 3): The bromo and chloro substituents in analogs 2 and 3 enhance electrophilicity and intermolecular interactions (e.g., halogen bonding), which may improve binding to biological targets . Dihydrobenzofuran Core: The bicyclic structure in the target compound introduces conformational rigidity, which could reduce metabolic degradation compared to monocyclic analogs.
Reactivity :
- The hydroxylamine group in the target compound is more nucleophilic than the trihydroxybenzohydrazide groups in analogs 2–5 , suggesting divergent reactivity in metal coordination or redox reactions.
Thermal Stability: Benzofuran-based compounds typically exhibit higher thermal stability due to aromatic conjugation. This contrasts with hydroxyacetophenone-derived analogs (2–4), where substituents like bromo or methoxy may lower melting points .
Biological Activity
N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
1. Synthesis of this compound
The compound can be synthesized through a reaction involving 2,3-dihydro-1-benzofuran derivatives and hydroxylamine. The general synthetic pathway typically involves the condensation of an appropriate benzofuran derivative with hydroxylamine under controlled conditions to yield the target compound.
2.1 Antioxidant Properties
Research indicates that derivatives of benzofuran exhibit significant antioxidant activity. For instance, compounds structurally related to this compound have shown effectiveness in scavenging free radicals and reducing oxidative stress in vitro. The antioxidant capacity is often measured using assays such as DPPH and ABTS radical scavenging tests.
2.2 Neuroprotective Effects
Studies have demonstrated that certain benzofuran derivatives possess neuroprotective properties. For example, compounds similar to this compound have been shown to protect neuronal cells from oxidative damage and apoptosis in models of neurodegenerative diseases.
2.3 Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are critical for assessing its effectiveness against these pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging of DPPH radicals | |
| Neuroprotective | Protection against oxidative stress | |
| Antimicrobial | Inhibition of S. aureus growth | |
| Inhibition of E. coli growth |
Case Study: Neuroprotection
In a study focused on neuroprotective effects, this compound was tested in cellular models exposed to oxidative stress. The results indicated a significant reduction in cell death compared to controls, suggesting its potential for therapeutic applications in neurodegenerative disorders.
Case Study: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of the compound against various strains of bacteria. The results showed that this compound demonstrated significant antibacterial activity with MIC values comparable to standard antibiotics.
4. Conclusion
This compound represents a promising candidate for further research due to its diverse biological activities, particularly in antioxidant defense and antimicrobial efficacy. Continued exploration into its mechanism of action and potential therapeutic applications is warranted.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine, and how can reaction yields be optimized?
- Methodology : The compound is synthesized via condensation of 5-acetyl-2,3-dihydrobenzofuran (a ketone precursor) with hydroxylamine hydrochloride under acidic conditions. Reaction optimization includes adjusting pH (e.g., acetic acid buffer), temperature (reflux in ethanol), and stoichiometric ratios (1:1.2 ketone:hydroxylamine) to maximize yield . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the oxime product.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodology :
- NMR : Confirm the ethylidene hydroxylamine structure via -NMR (δ ~8.5 ppm for N-OH proton; δ ~2.5–3.0 ppm for dihydrobenzofuran methylene protons) and -NMR (C=N signal ~150–160 ppm) .
- IR : Identify oxime C=N stretch (~1600 cm) and N-OH absorption (~3200–3400 cm) .
- Mass Spectrometry : ESI-MS should show [M+H] or [M-H] ions matching the molecular formula (CHNO) .
Q. How can purity and stability be assessed for this compound under laboratory storage conditions?
- Methodology :
- HPLC : Use a C18 column with UV detection (λmax ~255 nm) to quantify purity ≥98% .
- Stability Testing : Store at -20°C in amber vials under inert gas (N). Monitor degradation via periodic TLC or HPLC over 6–12 months .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical uncertainties in the ethylidene hydroxylamine moiety?
- Methodology : Grow single crystals via slow evaporation (e.g., ethanol/dichloromethane). Use SHELXL for refinement, focusing on the C=N bond length (~1.28 Å) and torsion angles to confirm syn/anti isomerism. Discrepancies between computational models (e.g., DFT) and experimental data may require iterative refinement .
Q. What strategies address contradictions between computational predictions and experimental spectral data for this compound?
- Methodology :
- DFT Calculations : Compare optimized geometries (Gaussian 09, B3LYP/6-31G*) with experimental NMR/IR data. Adjust solvation models (e.g., PCM for ethanol) to improve alignment .
- Dynamic NMR : Resolve tautomerism or conformational exchange by variable-temperature -NMR (e.g., -40°C to 25°C) .
Q. What regulatory considerations apply to handling this compound, given structural similarities to controlled substances?
- Methodology : Cross-reference CAS 152624-03-8 (5-APDB, a regulated analog) in controlled substance databases. Ensure compliance with local regulations (e.g., DEA Schedule I in the U.S.) by documenting research intent and securing institutional approvals .
Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?
- Methodology :
- Analog Synthesis : Modify the dihydrobenzofuran ring (e.g., halogenation) or oxime group (e.g., methylation).
- Biological Assays : Screen for receptor binding (e.g., serotonin 5-HT) using radioligand displacement assays. Compare with N-hydroxy-MDA (a related psychoactive compound) for activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
